molecular formula C9H13NO2S B12860969 4-(But-2-yn-1-yl)thiomorpholine-3-carboxylic acid

4-(But-2-yn-1-yl)thiomorpholine-3-carboxylic acid

Cat. No.: B12860969
M. Wt: 199.27 g/mol
InChI Key: MJAOIJMNLJBRHK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(But-2-yn-1-yl)thiomorpholine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of thiomorpholine with but-2-yne-1-ol in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(But-2-yn-1-yl)thiomorpholine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiomorpholine derivatives with reduced functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the thiomorpholine ring, where nucleophiles such as halides or amines replace existing substituents.

    Addition: The alkyne group in the compound can undergo addition reactions with reagents like hydrogen halides or boron reagents, forming various addition products.

Scientific Research Applications

4-(But-2-yn-1-yl)thiomorpholine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound’s reactivity makes it useful in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(But-2-yn-1-yl)thiomorpholine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The thiomorpholine ring and the alkyne group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 4-(But-2-yn-1-yl)thiomorpholine-3-carboxylic acid include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and binding characteristics, making it valuable for targeted research applications.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

4-but-2-ynylthiomorpholine-3-carboxylic acid

InChI

InChI=1S/C9H13NO2S/c1-2-3-4-10-5-6-13-7-8(10)9(11)12/h8H,4-7H2,1H3,(H,11,12)

InChI Key

MJAOIJMNLJBRHK-UHFFFAOYSA-N

Canonical SMILES

CC#CCN1CCSCC1C(=O)O

Origin of Product

United States

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